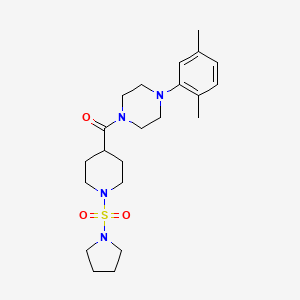

(4-(2,5-Dimethylphenyl)piperazin-1-yl)(1-(pyrrolidin-1-ylsulfonyl)piperidin-4-yl)methanone

Description

Properties

IUPAC Name |

[4-(2,5-dimethylphenyl)piperazin-1-yl]-(1-pyrrolidin-1-ylsulfonylpiperidin-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34N4O3S/c1-18-5-6-19(2)21(17-18)23-13-15-24(16-14-23)22(27)20-7-11-26(12-8-20)30(28,29)25-9-3-4-10-25/h5-6,17,20H,3-4,7-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSVVANSOBIFSRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3CCN(CC3)S(=O)(=O)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(2,5-Dimethylphenyl)piperazin-1-yl)(1-(pyrrolidin-1-ylsulfonyl)piperidin-4-yl)methanone , also known by its chemical formula , has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The structural complexity of this compound arises from the combination of piperazine and pyrrolidine moieties, which are known for their diverse biological properties. The presence of the 2,5-dimethylphenyl group enhances lipophilicity, potentially improving bioavailability.

1. Antidepressant and Anxiolytic Effects

Research indicates that piperazine derivatives exhibit significant antidepressant and anxiolytic properties. The compound under review has shown promise in modulating serotonin and norepinephrine levels, similar to established antidepressants. A study demonstrated that related piperazine compounds effectively increased serotonin levels in rodent models, suggesting a comparable mechanism for this compound .

2. Anticancer Activity

Preliminary investigations into the anticancer potential of this compound have yielded positive results. In vitro studies on various cancer cell lines, including HT-29 (colon cancer) and TK-10 (kidney cancer), revealed that the compound induced apoptosis and inhibited cell proliferation. The mechanism appears to involve the activation of caspases and modulation of the Bcl-2 family proteins .

3. Neuroprotective Properties

The neuroprotective effects of piperazine derivatives have been well-documented. This specific compound has been observed to protect neuronal cells from oxidative stress-induced apoptosis. Mechanistically, it is believed to enhance the expression of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor), contributing to neuronal survival and differentiation .

Case Studies and Research Findings

The biological activity of this compound can be attributed to its ability to interact with various neurotransmitter systems:

- Serotonin Receptors: The compound exhibits affinity for 5-HT receptors, influencing mood regulation.

- Dopamine Receptors: Potential interactions with dopamine receptors may explain its anxiolytic effects.

- Apoptotic Pathways: Induction of apoptosis in cancer cells suggests modulation of intrinsic apoptotic pathways involving mitochondrial membrane potential changes.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a subject of interest in drug development:

Anticonvulsant Activity

Research indicates that derivatives of piperazine and pyrrolidine compounds can exhibit anticonvulsant properties. For instance, thiazole-linked piperazine derivatives have shown significant activity in seizure models, suggesting that similar structures may enhance anticonvulsant effects through specific molecular interactions .

Antimicrobial Properties

Compounds with piperazine and pyrrolidine moieties have been studied for their antimicrobial activities. The presence of the thiazole unit in related compounds has been linked to enhanced efficacy against various bacterial strains, indicating potential applications in developing new antibiotics .

G Protein-Coupled Receptor Modulation

Research into G protein-coupled receptors (GPCRs) has highlighted the importance of piperazine derivatives in modulating receptor activity. The compound's structure suggests it could interact with multiple GPCRs, influencing pathways related to neurological and psychiatric disorders .

Case Studies

Several studies have documented the efficacy of similar compounds in clinical settings:

Case Study 1: Anticonvulsant Efficacy

A study evaluated a series of thiazole-pyrrolidine derivatives for anticonvulsant activity using animal models. Compounds were tested in both maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models. The most active derivative showed a median effective dose (ED50) significantly lower than established anticonvulsants, demonstrating the potential for new therapeutic agents .

Case Study 2: Antimicrobial Screening

A series of synthesized piperazine derivatives were screened against common bacterial strains. Results indicated that certain modifications to the piperazine ring enhanced antibacterial activity significantly compared to controls, supporting further investigation into structure-activity relationships (SAR) .

Comparison with Similar Compounds

Key Observations :

- Structural diversity in aryl substituents (e.g., fluorophenyl, methoxyphenyl) correlates with differences in Tc values, suggesting varying target affinities .

Chirality and 3D Configuration

The compound’s piperazine and piperidine rings introduce stereochemical complexity. For example, enantiomers of similar piperazine derivatives exhibit up to 100-fold differences in receptor-binding potency . Molecular docking studies suggest that the dimethylphenyl group’s orientation may influence interactions with hydrophobic binding pockets, a feature shared with chiral tartaric acid derivatives .

Predicted Target Engagement

Using ECFP4 fingerprints, the compound shares moderate similarity (Tc > 0.5) with ligands targeting serotonin receptors (5-HT1A/2A) and dopamine D2-like receptors.

Performance in 3D Cell Culture Models

These studies show that sulfonamide groups enhance compound retention in extracellular matrices, suggesting improved sustained release profiles compared to non-sulfonylated analogs .

Implications for Drug Development

The compound’s unique structural features position it as a candidate for CNS-targeted therapies. Its combination of lipophilicity and sulfonamide functionality may address limitations of existing piperazine derivatives, such as rapid metabolism or poor solubility. Future studies should prioritize stereochemical resolution and in vitro validation in advanced models, such as 3D perfused cultures , to confirm predicted advantages over analogs.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?

The compound is synthesized via multi-step organic reactions. A common approach involves coupling substituted piperazine and piperidinyl sulfonyl intermediates under reflux conditions. For example, describes analogous syntheses of piperazinyl-pyrrolidinone derivatives using nucleophilic substitution and amidation steps. Purity optimization involves column chromatography (silica gel, eluent: dichloromethane/methanol gradients) and recrystallization from ethanol. Reaction progress is monitored via TLC (Rf ~0.3–0.5 in 9:1 DCM/MeOH) .

Key Reagents & Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | 2,5-Dimethylphenyl bromide, K2CO3, DMF, 80°C | Alkylation of piperazine |

| 2 | Pyrrolidine-1-sulfonyl chloride, Et3N, THF, 0°C → RT | Sulfonylation of piperidine |

| 3 | EDC/HOBt, DCM, 24h | Amide coupling |

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

- NMR Spectroscopy : 1H/13C NMR (DMSO-d6) identifies substituent integration and coupling patterns (e.g., aromatic protons at δ 6.8–7.2 ppm, piperazine N-CH2 at δ 2.5–3.5 ppm) .

- HPLC : Use a C18 column with a mobile phase of methanol/sodium acetate buffer (pH 4.6, 65:35) at 1.0 mL/min. Retention time (~12–14 min) and peak symmetry confirm purity (>95%) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ m/z ~513.2) .

Q. What are the safety protocols for handling and storing this compound?

- Storage : Room temperature in a tightly sealed, light-resistant container. Desiccate to prevent hydrolysis of the sulfonyl group .

- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation; ethanol/water mixtures are recommended for spill cleanup .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s receptor-binding affinity?

Radioligand displacement assays are ideal. For example:

- Step 1 : Express target receptors (e.g., serotonin 5-HT1A) in HEK293 cells.

- Step 2 : Incubate membranes with [3H]-8-OH-DPAT (radioligand) and varying compound concentrations (1 nM–10 µM).

- Step 3 : Quantify bound radioactivity via scintillation counting. Calculate IC50 using nonlinear regression (GraphPad Prism). Compare to reference ligands (e.g., buspirone) to determine selectivity .

Q. How should contradictory data in pharmacological studies be resolved?

Contradictions (e.g., varying IC50 values across studies) may arise from assay conditions. Mitigation strategies:

- Buffer pH : Adjust to physiological pH (7.4) using phosphate buffers, as sulfonamide stability varies with pH .

- Solvent : Use DMSO ≤0.1% to avoid receptor denaturation.

- Control Experiments : Include structurally related analogs (e.g., ’s hydroxyethyl-piperazinyl methanone) to validate target specificity .

Q. What methodologies assess the environmental impact of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.